![molecular formula C16H21N3O2 B163915 2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- CAS No. 139264-82-7](/img/structure/B163915.png)

2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-

説明

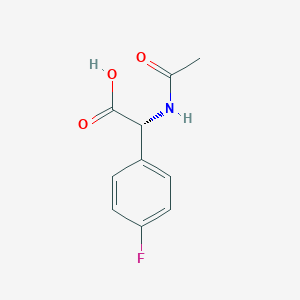

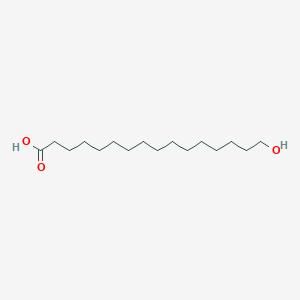

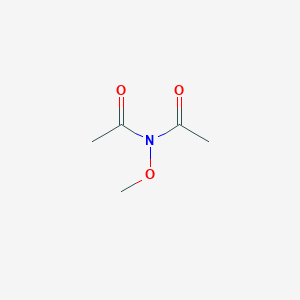

This compound is also known as zolmitriptan, a selective 5-hydroxytryptamine 1B/1D (5-HT 1B/1D) receptor agonist . It is chemically designated as (S)-4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5 yl]methyl]-2-oxazolidinone . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .

Synthesis Analysis

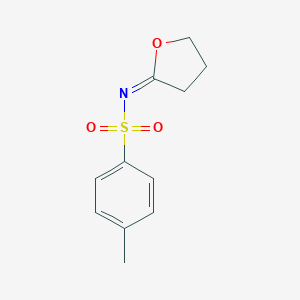

While specific synthesis methods for this compound were not found in the search results, oxazolidinones in general are useful as Evans auxiliaries in chiral synthesis . Usually, the acid chloride substrate reacts with the oxazolidinone to form an imide .Molecular Structure Analysis

The molecular structure of this compound includes a 2-oxazolidone nucleus, which is a heterocyclic organic compound containing both nitrogen and oxygen in a 5-membered ring .Chemical Reactions Analysis

Oxazolidinones are used in chiral synthesis, where the acid chloride substrate reacts with the oxazolidinone to form an imide . Substituents at the 4 and 5 position of the oxazolidinone direct any aldol reaction to the alpha position of the carbonyl of the substrate .Physical And Chemical Properties Analysis

Zolmitriptan is a white to almost white powder that is readily soluble in water . The empirical formula is C16H21N3O2, representing a molecular weight of 287.36 .科学的研究の応用

Pharmaceutical Analysis :

- A chiral LC method was developed for determining Zolmitriptan, a compound containing the 2-Oxazolidinone structure, and its potential impurities in pharmaceutical formulations and bulk drugs. This method is significant for ensuring the purity and efficacy of Zolmitriptan-based medications (Srinivasu et al., 2005).

Structural Elucidation in Drug Synthesis :

- Novel isomeric impurities found in Zolmitriptan were isolated and structurally elucidated, contributing to the improvement of Active Pharmaceutical Ingredient (API) purity through impurity removal (Neelakandan et al., 2013).

Chemical Synthesis and Reaction Studies :

- Studies on oxazolidinone derivatives, including the synthesis of novel compounds with potential as antimicrobial agents, highlight the compound's versatility in medicinal chemistry (Devi et al., 2013).

- The enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate showcases the role of this compound in biochemical processes and the development of multifunctional compounds (Yadav & Pawar, 2014).

Material Science Applications :

- Exploring the use of 3-methyl-2-oxazolidinone as a solvent for lithium-ion batteries demonstrates the compound's potential application in energy storage technologies (Gzara et al., 2006).

Advanced Synthesis Techniques :

- Auto-tandem catalysis in ionic liquids for the synthesis of 2-Oxazolidinones illustrates innovative methods in organic synthesis, offering more efficient and environmentally-friendly processes (Mancuso et al., 2016).

将来の方向性

特性

IUPAC Name |

4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-19(2)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-21-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSDMUVEXKOYBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80861353 | |

| Record name | 4-({3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl}methyl)-1,3-oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80861353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Oxazolidinone, 4-[[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]- | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Nitro-7-oxabicyclo[4.1.0]hept-2-ene](/img/structure/B163880.png)